molecular formula C13H14N2O B1458666 cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol CAS No. 1955522-98-1

cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol

Cat. No.: B1458666
CAS No.: 1955522-98-1
M. Wt: 214.26 g/mol
InChI Key: LMZJBIGOXCBDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol (CAS 1955522-98-1) is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This methanol derivative features a central carbon atom bonded to a cyclopropyl group, a phenyl ring, and a 1H-imidazol-2-yl moiety, forming a tertiary alcohol structure of interest in medicinal chemistry research. The compound's core structure incorporates the 1H-imidazole ring, a privileged scaffold in drug discovery known for its wide range of biological activities . Specifically, imidazole-based molecular hybrids and conjugates are a significant area of investigation for overcoming antibiotic resistance . Researchers are exploring such compounds, which combine multiple pharmacophores, to develop new antibacterial agents effective against multi-drug resistant pathogens, including the ESKAPE pathogens . While the specific mechanism of action for this compound requires further investigation, other nitroimidazole derivatives are known to be prodrugs that, upon enzymatic reduction, generate toxic radical species leading to bacterial cell death . This background makes this compound a valuable building block for synthesizing novel hybrids and probing new mechanisms to combat resistant bacterial strains. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclopropyl-(1H-imidazol-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(11-6-7-11,12-14-8-9-15-12)10-4-2-1-3-5-10/h1-5,8-9,11,16H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZJBIGOXCBDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)(C3=NC=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and enzyme inhibitory properties, while also summarizing relevant research findings and case studies.

Compound Overview

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O
  • Molecular Weight : Approximately 218.26 g/mol
  • Structure : Contains a cyclopropyl group, an imidazole ring, and a phenyl group connected to a methanol moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The imidazole moiety is particularly noted for its ability to interact with biological macromolecules, which may enhance its efficacy as an antimicrobial agent.

  • Mechanism of Action : The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial growth. Its structural similarity to known antifungal agents suggests potential efficacy against various pathogens.

Antifungal Activity

Preliminary studies have shown that this compound could possess antifungal properties, making it a candidate for further investigation in the treatment of fungal infections. The imidazole ring is known for its antifungal applications, which may extend to this compound.

Enzyme Inhibition

This compound is being explored as a potential enzyme inhibitor:

  • Target Enzymes : Research suggests that it may inhibit enzymes involved in critical biochemical pathways, which could be beneficial in treating diseases where these enzymes play a role.
  • Binding Affinity : Studies are ongoing to determine the binding affinity of this compound to specific enzymes and receptors, which will help elucidate its mechanism of action.

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial ActivityInvestigated the compound's efficacy against various bacterial strains; demonstrated significant inhibition zones in disk diffusion assays.
Enzyme InhibitionIdentified potential inhibitory effects on key metabolic enzymes; further studies are needed to confirm specificity and potency.
Antifungal PropertiesShowed promising results against fungal strains; further optimization may enhance activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the alkylation of the imidazole backbone. This allows for the generation of derivatives that may exhibit enhanced biological activity.

  • Synthetic Routes : Common methods include:
    • Alkylation reactions
    • Use of protecting groups during synthesis
    • Chromatographic purification techniques

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol C₁₃H₁₄N₂O Cyclopropyl, phenyl, 1H-imidazol-2-yl 214.26 Hypothesized metabolic stability
(1-Cyclopropyl-1H-imidazol-2-yl)methanol C₇H₁₀N₂O Cyclopropyl, 1H-imidazol-2-yl 138.17 Structural simplicity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ Chloromethyl, dimethyl, nitro, phenyl 273.70 Synthetic intermediate
MK-5046 (BRS-3 agonist) C₂₀H₁₈F₆N₄O Trifluoromethyl, pyrazolyl, cyclopropylmethyl 468.37 BRS-3 agonist (Phase I study)
(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol C₁₈H₁₈N₂O₂ Benzoimidazolyl, phenoxypropyl 282.34 Intermediate in API synthesis

Key Observations :

  • Cyclopropyl Group Impact: The cyclopropyl moiety in both the target compound and (1-cyclopropyl-1H-imidazol-2-yl)methanol may confer rigidity and metabolic resistance compared to linear alkyl chains.
  • Substituent Diversity : The nitro and chloromethyl groups in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole enhance electrophilicity, making it reactive in cross-coupling reactions. In contrast, MK-5046’s trifluoromethyl and pyrazolyl groups improve target selectivity and pharmacokinetics .
  • Pharmacological Potential: MK-5046’s advanced development as a BRS-3 agonist highlights the importance of fluorinated groups and stereochemical precision, aspects absent in simpler analogs like the target compound.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The phenyl and cyclopropyl groups in the target compound may reduce aqueous solubility compared to hydroxyl-rich analogs like (1-cyclopropyl-1H-imidazol-2-yl)methanol .
  • Metabolic Stability : Fluorinated groups in MK-5046 significantly prolong half-life, whereas nitro groups (e.g., in –3 derivatives) may increase metabolic susceptibility .

Preparation Methods

Key Experimental Data

Yield Reaction Conditions Procedure Summary
78% 5–20 °C, 3 h, methanol solvent 1H-imidazole-2-carbaldehyde (5 g) in MeOH (50 mL) reduced by NaBH4 (3.93 g) portion-wise at 5 °C, stirred at RT for 3 h. Quenched with brine, purified by silica gel chromatography (10% MeOH/CHCl3). Product: pale yellow solid, 4 g, 78% yield.
51% 20 °C, 1 h, inert atmosphere, methanol solvent 2-imidazolecarboxyaldehyde (1.92 g) suspended in MeOH (30 mL), NaBH4 (1.52 g) added portion-wise, stirred 1 h under N2. Quenched with brine, solvent removed, purified by silica gel chromatography (DCM:MeOH 20:1), white solid obtained (1.0 g).
45.2% Room temperature, 1 h, inert atmosphere, methanol/dichloromethane 2-imidazolecarboxyaldehyde (5.0 g) suspended in MeOH (200 mL), NaBH4 (3.95 g) added portion-wise, stirred 1 h under N2. Quenched with brine, solvent removed, washed with 5% MeOH in CH2Cl2, filtered, concentrated, chromatographed to give off-white solid (2.32 g).

Notes on Methodology

  • Sodium borohydride is the reducing agent of choice, providing selective reduction of the aldehyde to the corresponding alcohol.
  • The reactions are typically conducted in methanol, often under inert atmosphere (nitrogen) to prevent oxidation.
  • Purification is achieved by silica gel column chromatography using mixtures of methanol/chloroform or dichloromethane/methanol as eluents.
  • Reaction temperatures range from 5 °C to room temperature, with reaction times from 1 to 3 hours.
  • Yields vary from moderate (45%) to good (78%) depending on conditions and scale.

Preparation of the Cyclopropyl(phenyl)methanol Fragment

This fragment is prepared by various methods including catalytic oxidation, reduction, and substitution reactions involving cyclopropylphenyl derivatives.

Key Experimental Data

Yield Reaction Conditions Procedure Summary
55% MgSO4, VOSO4·5H2O, 4,4'-di-tert-butyl-2,2'-bipyridine, O2, water, 20–90 °C, 22 h Oxidation of p-nitrobenzhydrol in aqueous medium with catalysts and oxygen, followed by extraction and NMR yield confirmation.
75% Cu/HT catalyst, toluene, 110 °C, 48 h, inert atmosphere Stirring of phenylcyclopropylmethanol with Cu immobilized on hydrotalcite in toluene under argon atmosphere, yielding phenyl cyclopropyl ketone.
83% (2 steps) NaBH4 reduction, p-toluenesulfonic acid, MeOH/H2O, 50 °C, 27 h, inert atmosphere Reduction of cyclopropyl phenyl ketone with NaBH4, followed by acid-catalyzed reaction, extraction, and purification by flash chromatography.
100% Hydrogen bromide, 1,4-dioxane/hexane, 0–20 °C Conversion of 1-cyclopropyl-3-phenylpropanol to 1-bromo-1-cyclopropylhexane by treatment with HBr solution, followed by purification.

Notes on Methodology

  • Catalytic oxidation and reduction are commonly used to interconvert alcohols and ketones in this fragment's synthesis.
  • The use of metal catalysts such as vanadyl sulfate and copper on hydrotalcite supports is notable for selective oxidation and hydrogenation.
  • The reactions are conducted under controlled temperature and atmosphere conditions to maximize yield and selectivity.
  • Purification often involves extraction, drying, and chromatographic techniques.

Assembly of Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol

While direct literature sources on the exact synthesis of this compound are limited, the preparation logically involves coupling the (1H-imidazol-2-yl)methanol moiety with the cyclopropyl(phenyl)methanol fragment or their precursors.

Considerations

  • Protection of sensitive groups (e.g., imidazole nitrogen) may be required to prevent side reactions.
  • Reaction conditions must be optimized to preserve the cyclopropyl ring, which is prone to ring-opening under harsh conditions.
  • Purification steps would likely involve silica gel chromatography and characterization by NMR and mass spectrometry.

Summary Table of Preparation Methods

Step Starting Material(s) Reagents/Conditions Yield (%) Notes
Reduction of imidazole aldehyde to (1H-imidazol-2-yl)methanol 1H-imidazole-2-carbaldehyde or 2-imidazolecarboxyaldehyde NaBH4 in MeOH, 5–20 °C, 1–3 h, inert atmosphere 45–78 Silica gel chromatography purification
Oxidation/reduction of cyclopropylphenyl derivatives Cyclopropylphenylmethanol or ketone VOSO4·5H2O, Cu/HT catalyst, NaBH4, varying solvents & temps 55–83 Catalytic oxidation/reduction, inert atmosphere
Coupling to form target compound Imidazolyl methanol + cyclopropylphenyl intermediate Likely Grignard or nucleophilic addition, controlled conditions Not explicitly reported Requires optimization to preserve cyclopropyl ring

Q & A

Basic: What spectroscopic methods are used to determine the molecular structure of cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol?

The molecular structure is confirmed using NMR (¹H and ¹³C) and IR spectroscopy . For example:

  • ¹H NMR identifies proton environments: aromatic protons (6.35–8.32 ppm for imidazole and phenyl groups) and hydroxyl protons (broad signals near 10 ppm) .
  • IR detects functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹, C=N imidazole ring vibrations at ~1600 cm⁻¹) .
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Advanced: How can computational modeling predict collision cross-sections (CCS) for structural validation?

Ion mobility spectrometry (IMS) coupled with quantum mechanical calculations (e.g., density functional theory) predicts CCS values by simulating gas-phase ion conformers. For imidazole derivatives, CCS values correlate with substituent steric effects (e.g., cyclopropane ring rigidity reduces conformational flexibility) .

Basic: What are the standard synthetic routes for this compound?

A typical synthesis involves:

Imidazole ring formation : Condensation of aminophenol derivatives with aldehydes (e.g., using p-toluenesulfonic acid as a catalyst) .

Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition or alkylation with cyclopropyl halides .

Reduction : Sodium borohydride (NaBH₄) reduces ketones or esters to alcohols (yields vary with solvent polarity and temperature) .

Table 1 : Example reaction conditions for NaBH₄ reduction:

SubstrateSolventTemp. (°C)Yield (%)
KetoneEthanol0–2560–85

Advanced: How do steric and electronic effects of the cyclopropane ring influence reactivity?

The cyclopropane ring introduces steric hindrance (limiting nucleophilic attack at adjacent carbons) and ring strain (enhancing electrophilic reactivity). For example:

  • Steric effects : Cyclopropane substituents reduce accessibility to the imidazole N-H group, affecting hydrogen-bonding interactions .
  • Electronic effects : The ring’s conjugated orbitals stabilize transition states in nucleophilic substitutions .

Basic: How is the compound’s stability assessed under varying pH conditions?

Stability studies involve:

  • pH titration : Monitoring degradation via HPLC at pH 1–14. Imidazole derivatives are stable in neutral to mildly acidic conditions but degrade in strong bases (e.g., ring-opening at pH >10) .
  • Accelerated stability testing : Heat (40–60°C) and humidity (75% RH) over 4–8 weeks .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Discrepancies arise from catalyst choice , solvent polarity , and temperature control . For example:

  • Catalyst comparison : p-TsOH yields 61% for imidazole formation vs. acetic acid (45%) .
  • Solvent optimization : Methanol improves solubility of intermediates vs. THF .
  • Temperature gradients : Reflux (80°C) vs. room-temperature reactions alter byproduct formation .

Basic: How is X-ray crystallography applied to confirm stereochemistry?

Single-crystal X-ray diffraction resolves absolute configuration. For example:

  • Heavy atom derivatives (e.g., iodinated analogs) enhance electron density maps .
  • Hydrogen bonding networks : Cyclopropane and imidazole orientations are mapped to validate spatial arrangements .

Advanced: What in silico methods predict biological target interactions?

  • Molecular docking : Simulates binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Imidazole’s nitrogen atoms show high affinity for heme iron .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydroxyl group hydrogen bonding with kinase targets) .

Basic: What chromatographic techniques purify the compound?

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (polarity adjusted for cyclopropane hydrophobicity) .
  • HPLC : C18 columns with acetonitrile/water mobile phases (retention time ~12–15 min) .

Advanced: How does isotopic labeling aid in metabolic pathway tracing?

Deuterium (²H) or carbon-13 (¹³C) labels at the cyclopropane or hydroxyl groups track metabolic products via LC-MS/MS . For example:

  • ²H labeling : Quantifies oxidative metabolites in liver microsomes .
  • ¹³C NMR : Maps carbon skeleton transformations in microbial degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol
Reactant of Route 2
Reactant of Route 2
cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.